1-amino-4-methoxy-Phthalazine
Description
Properties
IUPAC Name |
4-methoxyphthalazin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHTUAKZNWYMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481577 | |
| Record name | 1-amino-4-methoxy-Phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57315-38-5 | |
| Record name | 4-Methoxy-1-phthalazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57315-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-amino-4-methoxy-Phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxy-phthalazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-phthalic anhydride with hydrazine hydrate to form 4-methoxy-phthalhydrazide. This intermediate is then cyclized to form this compound. The reaction typically requires heating under reflux conditions and the use of a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methoxy-phthalazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-Amino-4-methoxy-phthalazine is primarily utilized as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations:
- Oxidation : Produces nitro derivatives.
- Reduction : Yields amino derivatives with reduced functional groups.
- Substitution : Facilitates the formation of various substituted phthalazine derivatives depending on the nucleophile used.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Activity : Several studies have reported its potential as an anticancer agent. For instance, compounds derived from this compound showed promising results in inhibiting cell growth across multiple cancer cell lines, including leukemia and breast cancer .
Case Study: Anticancer Screening
In vitro screening against the NCI 60 cell panel revealed that several derivatives of this compound exhibited over 90% growth inhibition in various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies .
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets:
- VEGFR-2 Inhibition : Recent studies have focused on designing phthalazine derivatives that act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis . The incorporation of different spacers has been shown to enhance binding affinity and anticancer activity.
Industrial Applications
In addition to its biological applications, this compound is used in:
- The development of new materials.
- The synthesis of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-amino-4-methoxy-phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 1-amino-4-methoxy-phthalazine with key analogs:
Research Findings and Data
Pharmacological Highlights
- 1-Amino-4-(2'-thienyl)phthalazine derivatives: Under investigation for bioactivity; preliminary data suggest moderate cytotoxicity against cancer cell lines .
- 1-Chloro-4-(methoxy-d3)-phthalazine: Deuterated methoxy group used in metabolic tracing; shows stability in DMSO and methanol .
- 4-Benzyl-phthalazinones: Exhibit vasorelaxant and cardiotonic effects, highlighting the role of substituents in cardiovascular applications .
Challenges and Opportunities
- Synthetic Limitations: Amino and methoxy groups may require protection/deprotection strategies to avoid side reactions .
- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., benzyl, thienyl) improve target affinity but reduce solubility, whereas methoxy balances lipophilicity and bioavailability .
Q & A
Q. How should researchers address conflicting computational vs. experimental data?
- Hybrid approaches : Combine DFT-predicted reactivity with experimental cyclic voltammetry to validate redox potentials.
- Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between calculated and observed spectroscopic data .
Ethical and Safety Guidelines
- Handling : Use PPE (gloves, masks) and fume hoods during synthesis to avoid exposure to hydrazine derivatives .
- Waste disposal : Segregate halogenated byproducts and consult biohazard protocols for DMF-containing waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
